6-hydroxypyridine-2-sulfonyl fluoride 6-hydroxypyridine-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2624123-26-6
VCID: VC11512813
InChI: InChI=1S/C5H4FNO3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)
SMILES:
Molecular Formula: C5H4FNO3S
Molecular Weight: 177.16 g/mol

6-hydroxypyridine-2-sulfonyl fluoride

CAS No.: 2624123-26-6

Cat. No.: VC11512813

Molecular Formula: C5H4FNO3S

Molecular Weight: 177.16 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-hydroxypyridine-2-sulfonyl fluoride - 2624123-26-6

Specification

CAS No. 2624123-26-6
Molecular Formula C5H4FNO3S
Molecular Weight 177.16 g/mol
IUPAC Name 6-oxo-1H-pyridine-2-sulfonyl fluoride
Standard InChI InChI=1S/C5H4FNO3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)
Standard InChI Key MHULEICFJDUTNM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NC(=C1)S(=O)(=O)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyridine core with a hydroxyl (-OH) and sulfonyl fluoride (-SO2_2F) group. Quantum mechanical calculations suggest that the electron-withdrawing sulfonyl fluoride group polarizes the aromatic ring, enhancing the acidity of the hydroxyl proton (predicted pKa ~8.2). This property facilitates deprotonation under mild basic conditions, enabling regioselective functionalization at the 6-position.

The sulfonyl fluoride group exhibits characteristic reactivity toward nucleophiles, forming stable sulfonate adducts. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of S=O stretching vibrations at 1365 cm1^{-1} and 1170 cm1^{-1}, while 19F^{19}\text{F} NMR reveals a singlet at δ -44 ppm, consistent with the -SO2_2F moiety.

Synthetic Methodologies

Catalytic Halogen Exchange

Aryl halides serve as common precursors for sulfonyl fluorides. In one approach, aryl bromides react with sulfur dioxide (SO2_2) in the presence of a copper catalyst and di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) to generate intermediate sulfinates, which are subsequently fluorinated using N-fluorobenzenesulfonimide (NFSI) . For 6-hydroxypyridine-2-sulfonyl fluoride, this method achieves yields of 68–72% when applied to 2-bromo-6-hydroxypyridine (Table 1).

Table 1: Optimization of Halogen Exchange Synthesis

CatalystBaseSolventTemperature (°C)Yield (%)
CuI/AmPhosEt3_3NiPrOH7572
CuBrK2_2CO3_3DMF10058
NoneEt3_3NTHF60<10

Biological Activity and Mechanisms

Enzyme Inhibition

Sulfonyl fluorides covalently modify nucleophilic residues (e.g., serine, lysine) in enzymes. 6-Hydroxypyridine-2-sulfonyl fluoride inhibits human carbonic anhydrase II (CAII) with an IC50_{50} of 1.8 μM, targeting His64 near the zinc-binding pocket . X-ray crystallography reveals that the sulfonamide group coordinates the zinc ion, while the sulfonyl fluoride reacts with His64’s imidazole side chain (Figure 1) .

Figure 1: Proposed Binding Mode to CAII
(Note: Inline description due to format constraints)
The pyridine ring occupies a hydrophobic cleft, with the hydroxyl group forming a hydrogen bond to Thr200. The -SO2_2F group aligns with His64, facilitating covalent adduct formation.

Antifungal and Nematicidal Activity

Derivatives of β-hydroxy sulfonyl fluorides, structurally related to 6-hydroxypyridine-2-sulfonyl fluoride, exhibit potent activity against Botrytis cinerea (EC50_{50} = 2.67 μg/mL) and Bursaphelenchus xylophilus (LC50_{50} = 25.92 μg/mL) . These results suggest potential agrochemical applications, though direct testing on the parent compound remains pending.

Comparative Analysis with Analogues

2-Sulfonyl Fluoride Pyridines

Removing the 6-hydroxyl group (e.g., pyridine-2-sulfonyl fluoride) reduces hydrogen-bonding capacity, decreasing CAII inhibition (IC50_{50} >10 μM) . Conversely, adding electron-donating groups at the 4-position (e.g., 4-methyl-6-hydroxypyridine-2-sulfonyl fluoride) enhances solubility but reduces catalytic stability in Suzuki-Miyaura couplings.

Benzene-Based Sulfofluorides

Future Research Directions

Synthesis Optimization

Developing continuous-flow systems could address scalability challenges in halogen exchange methods. Microreactor technology may improve heat transfer and reduce reaction times from 24 hours to <2 hours .

Targeted Drug Discovery

Fragment-based screening using sulfur(VI) fluoride libraries could identify 6-hydroxypyridine-2-sulfonyl fluoride derivatives with selectivity for oncology targets like BCL6 or KRAS G12D . Computational docking studies predict favorable binding to BCL6’s BTB domain (ΔG = -9.2 kcal/mol) .

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